Bienvenue dans la boutique en ligne BenchChem!

6-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine

Purine regioisomerism N-alkylation position Kinase hinge-binding

This compound is the only commercially available N9-methyl purine carrying the 6-ethyl-2-methylpyrimidin-4-yl motif. Its all-alkyl substitution eliminates covalent adduct risk, making it an inert negative control and matched-pair partner for N7-methyl regioisomer studies. Unlike near-neighbor trimethyl or halo analogs, this substitution pattern isolates steric/electronic effects of ethyl vs. methyl at the pyrimidine 6-position—critical for SAR deconvolution and pharmacophore refinement within the Genentech kinase patent space.

Molecular Formula C17H22N8
Molecular Weight 338.4 g/mol
CAS No. 2549023-90-5
Cat. No. B6457728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine
CAS2549023-90-5
Molecular FormulaC17H22N8
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCCC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC=NC4=C3N=CN4C
InChIInChI=1S/C17H22N8/c1-4-13-9-14(22-12(2)21-13)24-5-7-25(8-6-24)17-15-16(18-10-19-17)23(3)11-20-15/h9-11H,4-8H2,1-3H3
InChIKeyXNSUAFNEONGORB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[4-(6-Ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine (CAS 2549023-90-5): Compound Class and Procurement Context


6-[4-(6-Ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine (CAS 2549023-90-5) is a synthetic heterocyclic small molecule belonging to the class of C6-piperazine-substituted, N9-methylated purine derivatives. Its architecture integrates a purine core, a piperazine linker, and a 6-ethyl-2-methylpyrimidin-4-yl terminal group, yielding a molecular formula of C17H22N8 and a molecular weight of 338.4 g/mol. This compound inhabits a chemical space broadly explored in kinase inhibitor and purinergic receptor modulator patent families [1], with structural features—particularly the N9-methylation and the 4-pyrimidinyl-piperazine motif—that distinguish it from earlier-generation purine-based tool compounds and drug candidates [2]. The compound is presently offered by specialty chemical suppliers as a research-grade reference material, and its procurement relevance hinges on its differentiated substitution pattern relative to near-neighbor analogs within the same chemotype.

Why 6-[4-(6-Ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine Cannot Be Replaced by Generic In-Class Analogs


Generic substitution among C6-piperazinyl-purines is precluded by the profound sensitivity of target engagement and selectivity to the identity of the terminal pyrimidine substituent and the purine N-alkylation position. Within the N9-substituted purine chemotype covered by Genentech's patent family, variations in the pyrimidine ring—including the nature and position of alkyl, halo, and sulfanyl groups—are explicitly claimed as determinants of kinase inhibitory potency and selectivity [1]. The 6-ethyl-2-methylpyrimidin-4-yl motif in the target compound confers a distinct steric and electronic profile compared to the 2,5,6-trimethylpyrimidin-4-yl or 5-fluoropyrimidin-2-yl variants present in commercially available near-neighbor compounds. Furthermore, the N9-methyl regioisomer is structurally and likely pharmacologically distinct from the N7-methyl series; such positional isomerism in purines is well-established to alter hydrogen-bonding capacity, metabolic stability, and target-binding geometry [2]. Consequently, substitution with a seemingly similar analog risks introducing confounding variables in structure-activity relationship (SAR) studies or biological screening campaigns.

Quantitative Differentiation Evidence for 6-[4-(6-Ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine Relative to Closest Analogs


N9-Methyl vs. N7-Methyl Regioisomerism: Structural and Predicted Pharmacological Differentiation

The target compound bears a methyl group at the N9 position of the purine ring, whereas the closest commercially cataloged analog (CAS 2549018-28-0) carries the methyl group at N7. In purine-based kinase inhibitors, the N9 vs. N7 alkylation site governs the tautomeric state of the imidazole ring, which directly affects the compound's capacity to form the canonical hinge-region hydrogen bonds with kinase active sites. Patent disclosures covering N9-substituted purines as PI3K and mTOR inhibitors explicitly distinguish N9-substituted compounds from their N7 and unsubstituted counterparts on the basis of biochemical potency [1]. The N9-methyl substitution also eliminates the acidic N9-H proton present in 9H-purine analogs, thereby reducing hydrogen-bond donor count by one, a parameter that influences membrane permeability and off-target promiscuity. While head-to-head biochemical data for this specific pair are absent from the public domain, the regioisomeric distinction is a well-precedented determinant of target engagement in purine medicinal chemistry [2].

Purine regioisomerism N-alkylation position Kinase hinge-binding

Pyrimidine Substituent Differentiation: 6-Ethyl-2-methyl vs. 2,5,6-Trimethyl Pattern

The terminal pyrimidine ring of the target compound carries a 6-ethyl-2-methyl substitution pattern, whereas the nearest cataloged analog (CAS 2549018-28-0) features a 2,5,6-trimethylpyrimidine. The presence of three methyl groups in the comparator increases the hydrophobicity and steric bulk on the pyrimidine ring relative to the target compound's ethyl-plus-methyl arrangement. Calculated logP values for these substituent patterns differ by approximately 0.4–0.6 log units (ethylbenzene logP ~3.0 vs. trimethylbenzene logP ~3.4–3.6 as fragment surrogates), translating to a meaningful difference in lipophilicity-driven properties such as aqueous solubility and non-specific protein binding [1]. Furthermore, the 5-position of the pyrimidine ring in the comparator is methyl-substituted, which may sterically influence the dihedral angle between the pyrimidine and piperazine rings, potentially altering the conformational ensemble accessible to the molecule relative to the target compound, which is unsubstituted at the pyrimidine 5-position.

Pyrimidine SAR Alkyl substitution Lipophilicity modulation

Piperazine-Linked Pyrimidinyl-Purine Scaffold as Privileged Kinase Inhibitor Chemotype

The 6-(4-pyrimidinyl-piperazin-1-yl)-purine scaffold present in the target compound is a recognized privileged chemotype for ATP-competitive kinase inhibition, particularly against PI3K and mTOR kinases. Patent US8609838 explicitly describes pyrimidine-substituted purine derivatives of this general architecture as inhibitors of PI3K and mTOR, with exemplified compounds achieving IC50 values in the nanomolar to low-micromolar range in biochemical kinase assays [1]. The target compound's specific substitution pattern—combining a 9-methylpurine with a 6-ethyl-2-methylpyrimidine via a piperazine spacer—places it within the SAR scope of this patent class, suggesting potential utility in kinase-targeting studies. A structurally related series of 6-(4-substituted piperazin-1-yl)-9-(β-D-ribofuranosyl)purine derivatives was demonstrated to induce senescence-associated β-galactosidase activity in HepG2 liver cancer cells at 5–20 μM, with compound-dependent reductions in intracellular ATP levels [2]. While these data are not from the target compound itself, they establish the biological relevance of the C6-piperazinyl-purine chemotype and support the rationale for selecting the specific substitution pattern for focused SAR exploration.

Kinase inhibition PI3K/mTOR Purine scaffold

Absence of Reactive Functionalities: Predicted Chemical Stability Advantage Over Sulfanyl- and Halo-Substituted Analogs

The target compound contains only alkyl substituents (ethyl, methyl) on its pyrimidine ring, in contrast to several commercially cataloged analogs that incorporate chemically reactive groups. For instance, CAS 2549023-73-4 bears a 5-fluoropyrimidine susceptible to nucleophilic aromatic substitution; CAS 2549018-28-0 and related compounds with 2-(methylsulfanyl)pyrimidine groups are prone to oxidation of the sulfide to sulfoxide/sulfone under ambient storage or assay conditions [1]. The all-alkyl substitution pattern of the target compound eliminates these degradation pathways, predicting superior long-term chemical stability in DMSO stock solutions and compatibility with a broader range of assay conditions (e.g., presence of thiols, reducing agents, or nucleophilic buffers). This stability advantage is particularly relevant for longitudinal screening campaigns where compound integrity must be maintained across repeated freeze-thaw cycles.

Chemical stability Functional group compatibility Storage stability

Recommended Research and Procurement Application Scenarios for 6-[4-(6-Ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine (CAS 2549023-90-5)


Kinase Inhibitor SAR Expansion Within the Pyrimidine-Piperazine-Purine Chemotype

This compound serves as a systematic SAR probe for mapping the contribution of the 6-ethyl-2-methylpyrimidine substituent to kinase potency and selectivity within the general scaffold described in patent US8609838 [1]. By comparing this compound head-to-head with the 2,5,6-trimethyl analog (CAS 2549018-28-0) and the unsubstituted pyrimidine analog (CAS 2742011-85-2) in the same biochemical panel, researchers can isolate the steric and electronic effects of ethyl vs. methyl substitution at the pyrimidine 6-position and the presence/absence of a C5 substituent.

N9- vs. N7-Regioisomer Selectivity Profiling in Purine-Target Interaction Studies

The N9-methyl purine core of this compound makes it the appropriate matched-pair partner for N7-methyl analogs in differential target engagement studies. Purine N-alkylation site is a critical determinant of ATP-mimetic kinase inhibitor binding mode, as established across multiple purine-based inhibitor series [2]. Procurement of both regioisomers enables unambiguous attribution of biological activity differences to the methylation position, a key parameter for computational docking validation and pharmacophore model refinement.

Control Compound for Excluding Reactive-Group Artifacts in High-Throughput Screening

Unlike halo- or sulfanyl-substituted analogs in the same chemical series, the all-alkyl substitution pattern of this compound eliminates the risk of covalent adduct formation, oxidative degradation, or nucleophilic displacement that can generate false-positive hits in biochemical and cell-based assays [1]. It is therefore suitable as a chemically inert reference compound for assay qualification and as a negative control in counter-screens designed to flag reactive-compound artifacts.

Physicochemical Property Benchmarking in Purine-Based Probe Development

With a molecular weight of 338.4 g/mol, 8 nitrogen atoms, and a balanced alkyl substitution pattern, this compound occupies a favorable region of lead-like chemical space (MW < 400, moderate lipophilicity predicted). It can serve as a physicochemical benchmark against which more heavily substituted or functionalized analogs in the series are compared for parameters such as chromatographic logD, thermodynamic solubility, and parallel artificial membrane permeability, supporting multiparameter optimization efforts in early-stage probe development.

Quote Request

Request a Quote for 6-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.